molecular formula C8H16Si B3334413 2-(Trimethylsilyl)-2,3-pentadiene CAS No. 77494-35-0

2-(Trimethylsilyl)-2,3-pentadiene

Cat. No.: B3334413
CAS No.: 77494-35-0
M. Wt: 140.3 g/mol
InChI Key: JGOGDIIEKVYPFO-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-2,3-pentadiene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentadiene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)-2,3-pentadiene typically involves the reaction of trimethylsilyl chloride with an appropriate diene precursor under controlled conditions. One common method is the deprotonation of a diene with a strong base, followed by the addition of trimethylsilyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-2,3-pentadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding siloxanes or other oxygenated derivatives.

    Reduction: Reduction reactions can yield simpler hydrocarbons or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Trimethylsilyl)-2,3-pentadiene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.

    Industry: It is used in the production of specialty chemicals, materials science, and as a component in certain industrial processes.

Mechanism of Action

The mechanism by which 2-(Trimethylsilyl)-2,3-pentadiene exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating specific chemical transformations. The pathways involved often include nucleophilic substitution and radical-mediated processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in structure but with an acetylene group instead of a pentadiene.

    Trimethylsilyl chloride: Used as a reagent in the synthesis of various trimethylsilyl derivatives.

    Trimethylsilyl ethyl ether: Another organosilicon compound with different applications.

Uniqueness

2-(Trimethylsilyl)-2,3-pentadiene is unique due to its specific diene structure, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions and form stable intermediates makes it valuable in both research and industrial contexts.

Properties

InChI

InChI=1S/C8H16Si/c1-6-7-8(2)9(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOGDIIEKVYPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C=C(C)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455294
Record name Trimethyl(penta-2,3-dien-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77494-35-0
Record name Trimethyl(penta-2,3-dien-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77494-35-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trimethylsilyl)-2,3-pentadiene
Reactant of Route 2
2-(Trimethylsilyl)-2,3-pentadiene

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